

Idelalisib-D5: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: *Idelalisib D5*

Cat. No.: *B1165098*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Idelalisib-D5. The document outlines the intrinsic stability of the parent compound, Idelalisib, under various stress conditions, which is directly relevant to the deuterated analogue. It also details standardized experimental protocols for stability testing based on international guidelines, intended to assist researchers in maintaining the integrity of this important research compound.

Core Stability Profile and Storage Recommendations

Idelalisib-D5 is the deuterated form of Idelalisib, a selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ). While specific long-term stability studies on Idelalisib-D5 are not extensively published, the stability profile of the non-deuterated parent compound, Idelalisib, provides a strong indication of its stability characteristics. Forced degradation studies on Idelalisib have identified its lability under certain conditions.

Recommended Storage Conditions

For routine laboratory use, Idelalisib-D5 should be stored under the following conditions to ensure its integrity:

Form	Storage Temperature	Duration	Shipping Condition
Solid	-20°C	Long-term	Ambient or with blue ice
Stock Solution	-20°C	Up to 1 month	N/A
-80°C	Up to 6 months	N/A	

Note: It is recommended to prepare fresh solutions for use. If storing stock solutions, they should be aliquoted to avoid repeated freeze-thaw cycles.

Summary of Forced Degradation Studies on Idelalisib

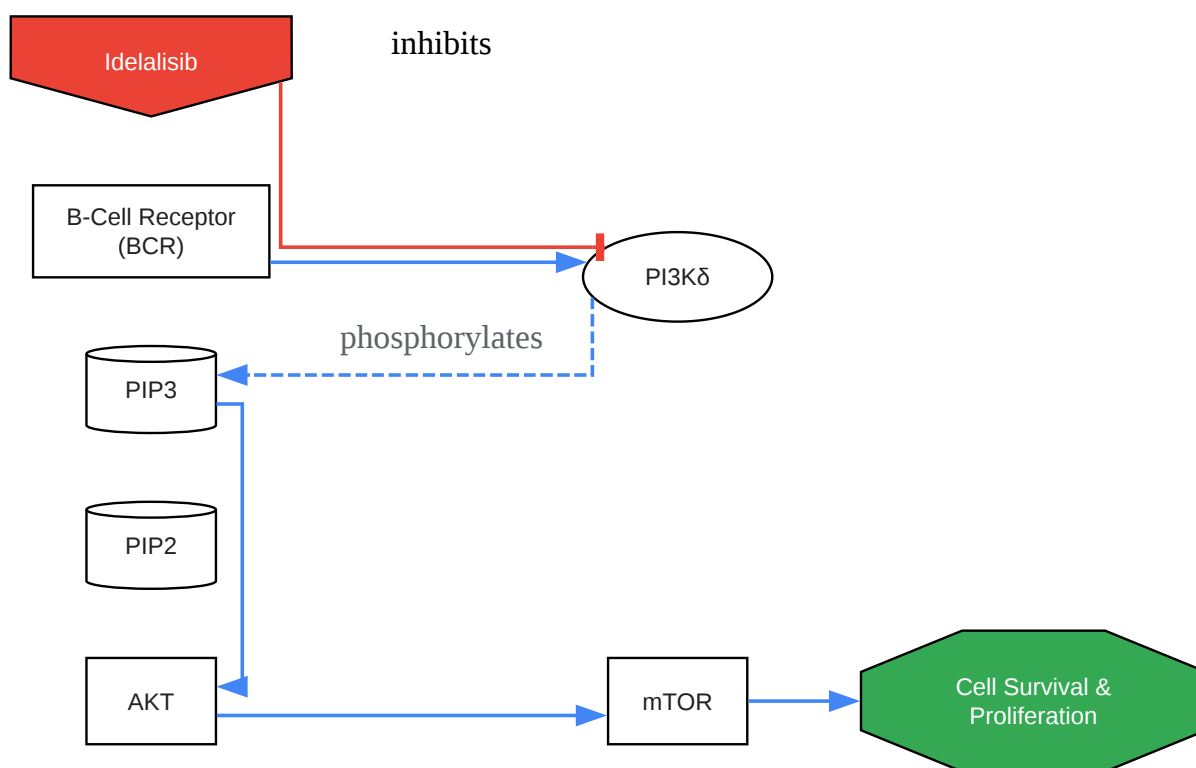
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. A study on Idelalisib subjected it to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.^[1]

Stress Condition	Observations
Acidic Hydrolysis	Significant degradation observed. ^[1]
Alkaline Hydrolysis	Significant degradation observed. ^[1]
Oxidative Stress	Significant degradation observed. ^[1]
Acid Photolysis	Significant degradation noted.
Thermal Stress	The compound was found to be stable. ^[2]
Photolytic Stress	The compound was found to be stable. ^[2]

These findings highlight that Idelalisib's core structure is susceptible to degradation in acidic, alkaline, and oxidative environments, as well as under acidic photolytic conditions. Consequently, it is crucial to avoid these conditions during storage and handling of Idelalisib-D5.

Idelalisib and the PI3K δ Signaling Pathway

Idelalisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^{[3][4]} The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and differentiation. The p110 δ isoform is primarily expressed in hematopoietic cells and plays a key role in B-cell receptor (BCR) signaling.^[4] By inhibiting PI3K δ , Idelalisib induces apoptosis and inhibits proliferation in malignant B-cells.^{[3][4]}



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Figure 1: Simplified PI3K δ signaling pathway and the inhibitory action of Idelalisib.

Experimental Protocols for Stability Testing

The following methodologies are based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.^{[4][5][6]} These protocols can be adapted for a comprehensive stability assessment of Idelalisib-D5.

Stress Testing (Forced Degradation)

Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.

Objective: To evaluate the stability of Idelalisib-D5 under various stress conditions.

Methodology:

- Preparation of Samples: Prepare solutions of Idelalisib-D5 in appropriate solvents.
- Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
- Alkaline Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period.
- Oxidative Degradation: Treat the sample with 3-30% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
- Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
- Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Long-Term and Accelerated Stability Studies

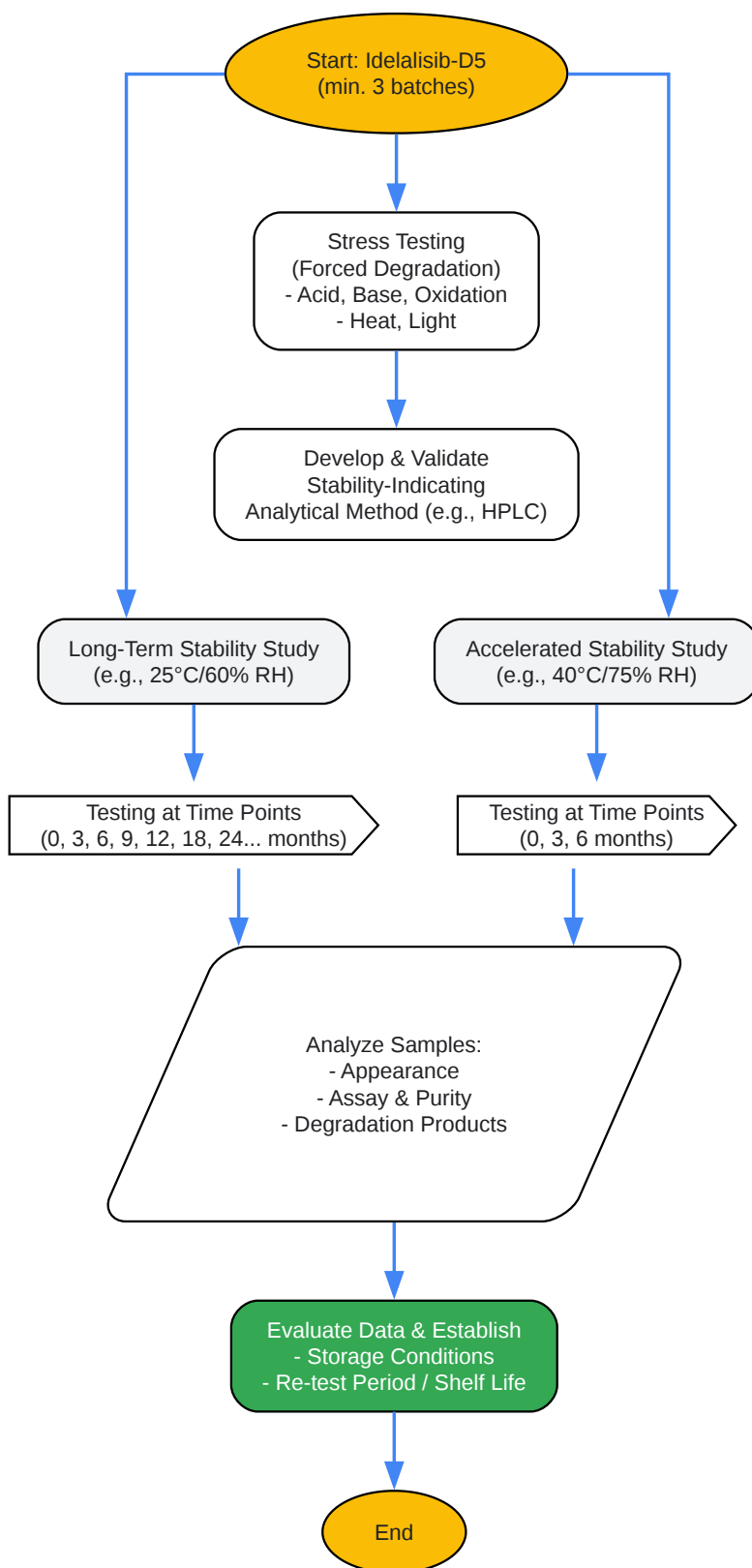
These studies are designed to establish a re-test period or shelf life.

Objective: To evaluate the stability of Idelalisib-D5 under recommended storage conditions and accelerated conditions.

Methodology:

- Selection of Batches: Use at least three primary batches of Idelalisib-D5.

- Container Closure System: Store the samples in containers that simulate the proposed packaging.
- Storage Conditions:
 - Long-Term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$.
- Testing Frequency:
 - Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
 - Accelerated: 0, 3, and 6 months.
- Analytical Tests: At each testing interval, perform a suite of tests including:
 - Appearance
 - Assay (using a stability-indicating method like HPLC)
 - Purity (quantification of impurities and degradation products)



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Figure 2: General workflow for conducting stability studies of a drug substance.

Conclusion

This technical guide provides a comprehensive overview of the stability and storage conditions for Idelalisib-D5, drawing upon data from its parent compound and established international guidelines. For researchers, scientists, and drug development professionals, adherence to the recommended storage conditions is paramount to ensure the quality, purity, and integrity of Idelalisib-D5 for reliable experimental outcomes. The provided experimental protocols offer a framework for conducting thorough stability assessments, which are essential for the proper handling and use of this compound in a research and development setting.

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